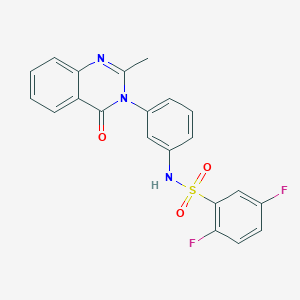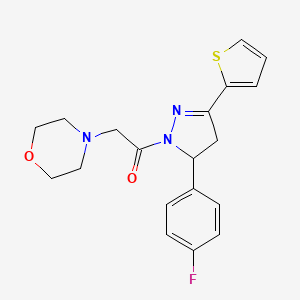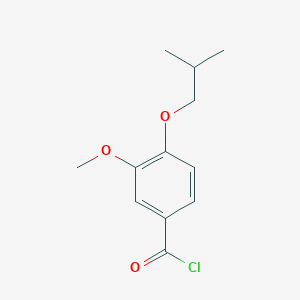
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C20H20ClFN2O3S and its molecular weight is 422.9. The purity is usually 95%.
BenchChem offers high-quality 3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((3-chlorophenyl)sulfonyl)-7-(diethylamino)-6-fluoro-1-methylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Structure and Properties
The chemical properties and structural analysis of derivatives of 4-fluoro-5-sulfonylisoquinoline, which share a common structural motif with the compound , indicate that the placement of sulfonyl groups and halogen atoms can significantly affect molecular conformation and steric interactions. These characteristics are essential for understanding the compound's reactivity and potential biological activity (S. Ohba et al., 2012).
Antimicrobial Activity
Derivatives of the compound have been explored for their antimicrobial properties. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole have been synthesized and screened for antimicrobial activities, demonstrating the potential of these derivatives in developing new antimicrobial agents (Snehal Patel et al., 2009).
Pharmacological Screening
The binding affinity and inhibitory potency of derivatives, such as 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, have been examined against specific targets like phenylethanolamine N-methyltransferase (PNMT), showcasing their potential in drug development for treating conditions influenced by PNMT activity (G. L. Grunewald et al., 2006).
Cytotoxic Activity
Some novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy (M. Ghorab et al., 2015).
Anticancer Agents
A study on 4-aminoquinoline derivatives has been conducted to enhance their anticancer activities, with some compounds showing effectiveness across a wide range of cancers. This research underscores the potential of structurally related compounds in developing less toxic and more effective anticancer agents (V. Solomon et al., 2019).
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-7-(diethylamino)-6-fluoro-1-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3S/c1-4-24(5-2)18-11-17-15(10-16(18)22)20(25)19(12-23(17)3)28(26,27)14-8-6-7-13(21)9-14/h6-12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHWMNWBXZGRAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=CC=C3)Cl)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2678952.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)
![2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2678955.png)


![2-Chloro-N-[2-[(2-fluoro-5-methylphenyl)sulfonylamino]ethyl]acetamide](/img/structure/B2678959.png)
![3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2678964.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2678965.png)

![3,4,7,9-tetramethyl-1-(3-phenylpropyl)-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2678967.png)